molecular formula C11H12N4O2 B3215896 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 116884-63-0

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B3215896
CAS No.: 116884-63-0
M. Wt: 232.24 g/mol
InChI Key: JDFORGBQQYXPDM-UHFFFAOYSA-N
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Description

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide: is a chemical compound with the molecular formula C11H13N5O2. It is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a pyrazole ring substituted with an amino group at the 5-position, a methoxyphenyl group at the 1-position, and a carboxamide group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFORGBQQYXPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.5 g of 1-(4-methoxyphenyl)-5-amino-4-pyrazolecarbonitrile were stirred at 10°-15° C. with 10 ml of concentrated sulphuric acid until all of the solid had dissolved. The mixture was poured on to 60 g of crushed ice and made basic with concentrated ammonia solution. The precipitated product was filtered off, washed with water and recrystallized from ethanol to give 900 mg of 1-(4-methoxyphenyl)-5-amino-4-pyrazolecarboxamide of melting point 213°-215° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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